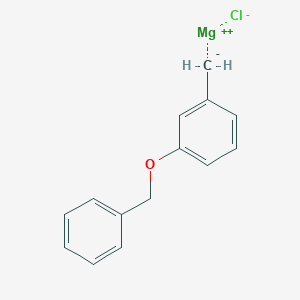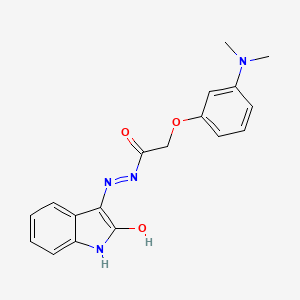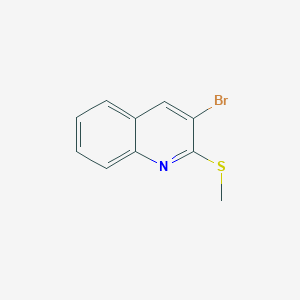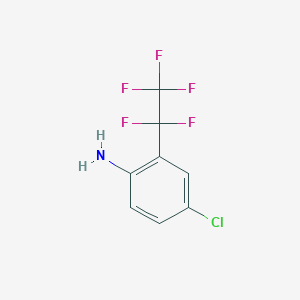
3-(Benzyloxy)benzylmagnesium chloride, 0.25 M in 2-MeTHF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzyloxy)benzylmagnesium chloride is a Grignard reagent . It is a solution with a concentration of 0.25 M in 2-MeTHF . The molecular formula is C14H13ClMgO .
Molecular Structure Analysis
The molecular structure of 3-(Benzyloxy)benzylmagnesium chloride is represented by the linear formula H3COC6H4CH2MgCl . The molecular weight is 180.91 .Chemical Reactions Analysis
As a Grignard reagent, 3-(Benzyloxy)benzylmagnesium chloride is typically used in Grignard reactions . These reactions are a common method for forming carbon-carbon bonds, and they involve the reaction of Grignard reagents with a variety of carbon-based electrophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Benzyloxy)benzylmagnesium chloride include a boiling point of 65 °C and a density of 0.904 g/mL at 25 °C . It is stored at a temperature of 2-8°C .科学的研究の応用
3-(Benzyloxy)benzylmagnesium chloride, 0.25 M in 2-MeTHF is used in various scientific research applications. It is used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles. It is also used in the synthesis of various organic compounds, including alkenes, alkynes, and amines. In addition, it is used in the synthesis of polymers, catalysts, and pharmaceuticals.
作用機序
Target of Action
3-(Benzyloxy)benzylmagnesium chloride is a type of Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of this compound are electrophilic carbon atoms in organic molecules .
Mode of Action
The mode of action of 3-(Benzyloxy)benzylmagnesium chloride involves nucleophilic attack on electrophilic carbon atoms . The benzylic position of the molecule is particularly reactive due to the adjacent aromatic ring . This reactivity allows the compound to participate in a variety of reactions, including Suzuki-Miyaura cross-coupling .
Biochemical Pathways
In the context of Suzuki-Miyaura cross-coupling, 3-(Benzyloxy)benzylmagnesium chloride can react with organoboron compounds to form new carbon-carbon bonds . This reaction is a key step in many synthetic pathways, leading to the formation of a wide range of organic compounds .
Pharmacokinetics
As a Grignard reagent, 3-(Benzyloxy)benzylmagnesium chloride is typically used in a laboratory setting rather than in a biological contextIt’s important to note that grignard reagents are generally sensitive to moisture and air, requiring careful handling and storage .
Result of Action
The result of the action of 3-(Benzyloxy)benzylmagnesium chloride is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants and conditions used .
Action Environment
The action of 3-(Benzyloxy)benzylmagnesium chloride is highly dependent on the reaction environment. As a Grignard reagent, it is sensitive to moisture and air, and it typically requires an inert atmosphere (such as nitrogen or argon) and anhydrous conditions . The temperature and solvent used can also significantly influence the reaction .
実験室実験の利点と制限
The main advantage of using 3-(Benzyloxy)benzylmagnesium chloride, 0.25 M in 2-MeTHF in laboratory experiments is that it is relatively easy to use and is relatively inexpensive. It is also relatively safe to use and is not toxic. However, it is not suitable for use in the synthesis of compounds that require high temperatures or long reaction times.
将来の方向性
For the use of 3-(Benzyloxy)benzylmagnesium chloride, 0.25 M in 2-MeTHF include the development of new synthetic methods for the synthesis of heterocyclic compounds, the development of new catalysts for organic synthesis, and the development of new pharmaceuticals. In addition, it may be possible to use this reagent in the synthesis of polymers, nanomaterials, and other materials. Finally, it may be possible to use this reagent in the development of new analytical techniques for the analysis of organic compounds.
合成法
3-(Benzyloxy)benzylmagnesium chloride, 0.25 M in 2-MeTHF is synthesized via a Grignard reaction. The Grignard reaction involves the addition of a Grignard reagent, such as 3-(Benzyloxy)benzylmagnesium chloride, to an aldehyde or ketone. The reaction is typically conducted in an inert atmosphere such as a glove box or Schlenk line. The reaction is typically performed at room temperature and is often followed by a quenching step with an acid such as acetic acid or hydrochloric acid.
Safety and Hazards
3-(Benzyloxy)benzylmagnesium chloride is classified as a dangerous substance. It is flammable, harmful if swallowed, and toxic if inhaled . It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is also classified as a carcinogen and may cause genetic defects . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .
特性
IUPAC Name |
magnesium;1-methanidyl-3-phenylmethoxybenzene;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13O.ClH.Mg/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13;;/h2-10H,1,11H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTRPXUJNFCUPS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)OCC2=CC=CC=C2.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)










